Cas no 29866-54-4 (2-Chloro-6-methoxybenzaldehyde)
2-Chloro-6-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-methoxybenzaldehyde
- 2-Chloro-6-Methoxy-Benzaldehyde
- Benzaldehyde,2-chloro-6-methoxy-
- 2-Chlor-6-methoxy-benzaldehyd
- 6-Chlor-2-methoxy-benzaldehyd
- CL8271
- Benzaldehyde, 2-chloro-6-methoxy-
- KSC494Q4T
- 2-Methoxy-6-chlorobenzaldehyde
- UHXUZNJCLHADGD-UHFFFAOYSA-N
- AM82929
- AB0024043
- ST2409900
- W5232
- A25782
- CS-W018596
- SB36453
- FT-0646099
- J-508948
- DTXSID10450012
- Z335440262
- SCHEMBL459037
- SY035902
- MFCD08059233
- AKOS000260495
- 29866-54-4
- GS-4431
- EN300-80753
- DB-068168
-
- MDL: MFCD08059233
- Inchi: 1S/C8H7ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
- InChI Key: UHXUZNJCLHADGD-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C=O)OC
Computed Properties
- Exact Mass: 170.01300
- Monoisotopic Mass: 170.0134572g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 263℃ at 760 mmHg
- Flash Point: 117.1±20.8 °C
- Refractive Index: 1.564
- PSA: 26.30000
- LogP: 2.16110
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
2-Chloro-6-methoxybenzaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-6-methoxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Chloro-6-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 075244-1g |
2-Chloro-6-methoxybenzaldehyde |
29866-54-4 | 95% | 1g |
£28.00 | 2022-03-01 | |
| Fluorochem | 075244-5g |
2-Chloro-6-methoxybenzaldehyde |
29866-54-4 | 95% | 5g |
£89.00 | 2022-03-01 | |
| Fluorochem | 075244-10g |
2-Chloro-6-methoxybenzaldehyde |
29866-54-4 | 95% | 10g |
£151.00 | 2022-03-01 | |
| Fluorochem | 075244-25g |
2-Chloro-6-methoxybenzaldehyde |
29866-54-4 | 95% | 25g |
£301.00 | 2022-03-01 | |
| Alichem | A014000310-250mg |
2-Chloro-6-methoxybenzaldehyde |
29866-54-4 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A014000310-500mg |
2-Chloro-6-methoxybenzaldehyde |
29866-54-4 | 97% | 500mg |
$823.15 | 2023-09-02 | |
| Alichem | A014000310-1g |
2-Chloro-6-methoxybenzaldehyde |
29866-54-4 | 97% | 1g |
$1534.70 | 2023-09-02 | |
| Chemenu | CM252016-5g |
2-Chloro-6-methoxybenzaldehyde |
29866-54-4 | 95+% | 5g |
$112 | 2021-06-16 | |
| Chemenu | CM252016-10g |
2-Chloro-6-methoxybenzaldehyde |
29866-54-4 | 95+% | 10g |
$192 | 2021-06-16 | |
| Chemenu | CM252016-25g |
2-Chloro-6-methoxybenzaldehyde |
29866-54-4 | 95+% | 25g |
$352 | 2021-06-16 |
2-Chloro-6-methoxybenzaldehyde Suppliers
2-Chloro-6-methoxybenzaldehyde Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Chloro-6-methoxybenzaldehyde
Comprehensive Overview of 2-Chloro-6-methoxybenzaldehyde (CAS No. 29866-54-4): Properties, Applications, and Industry Insights
2-Chloro-6-methoxybenzaldehyde (CAS No. 29866-54-4) is a versatile organic compound widely utilized in pharmaceutical, agrochemical, and specialty chemical industries. This chlorinated methoxybenzaldehyde derivative exhibits unique structural features, making it a valuable intermediate in synthetic chemistry. With the growing demand for high-purity aromatic aldehydes, this compound has gained significant attention from researchers and manufacturers alike.
The molecular structure of 2-Chloro-6-methoxybenzaldehyde combines a benzaldehyde core with strategic substitutions at the 2- and 6-positions, featuring a chloro group and methoxy group respectively. This specific arrangement contributes to its distinct chemical behavior, including moderate reactivity at the formyl group and enhanced stability compared to simpler benzaldehyde derivatives. Recent studies highlight its potential in green chemistry applications, particularly in catalyst-free reactions and sustainable synthesis routes.
In pharmaceutical applications, 2-Chloro-6-methoxybenzaldehyde CAS 29866-54-4 serves as a crucial building block for various drug discovery programs. Its structural motif appears in several bioactive molecules, including potential candidates for central nervous system (CNS) therapeutics and anti-inflammatory agents. The compound's balanced lipophilicity, achieved through its chloro-methoxy substitution pattern, makes it particularly valuable for designing molecules with optimal blood-brain barrier permeability.
The agrochemical industry extensively employs 2-Chloro-6-methoxybenzaldehyde in the synthesis of crop protection agents and pesticide intermediates. Its derivatives demonstrate notable activity against various plant pathogens, aligning with the growing need for environmentally friendly pest control solutions. Recent patent literature reveals innovative applications in next-generation fungicides, where the compound's unique substitution pattern enhances target specificity while minimizing ecological impact.
From a synthetic chemistry perspective, 29866-54-4 offers multiple advantages as a starting material. The electron-withdrawing chloro group and electron-donating methoxy group create an interesting electronic environment that facilitates selective functionalization. This property has been exploited in regioselective coupling reactions and multi-component transformations, particularly in the development of heterocyclic compounds with potential biological activity.
Quality control of 2-Chloro-6-methoxybenzaldehyde typically involves advanced analytical techniques including HPLC purity analysis, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. The compound generally appears as a white to pale yellow crystalline solid with characteristic aldehyde proton signals in the 9-10 ppm range in 1H NMR spectra. Industrial specifications often require minimum purity levels of 98%, with strict controls on residual solvents and heavy metal content.
Recent advancements in continuous flow chemistry have opened new possibilities for the scalable production of 2-Chloro-6-methoxybenzaldehyde. These innovative approaches address common challenges in traditional batch synthesis, such as exothermic control and byproduct formation. The integration of process analytical technology (PAT) enables real-time monitoring of critical parameters, ensuring consistent product quality while optimizing resource utilization.
Environmental considerations surrounding chlorinated aromatic compounds have prompted extensive research into the biodegradation pathways of 2-Chloro-6-methoxybenzaldehyde. Studies demonstrate that certain microbial consortia can effectively metabolize this compound under aerobic conditions, converting it to less persistent intermediates. These findings support the development of greener manufacturing processes and waste treatment strategies for related chemical operations.
The global market for 2-Chloro-6-methoxybenzaldehyde reflects broader trends in fine chemicals demand, with particular growth in Asia-Pacific regions. Supply chain dynamics emphasize the importance of reliable sourcing and quality assurance protocols, especially for pharmaceutical-grade material. Current pricing structures reflect the compound's position as a specialty intermediate rather than a commodity chemical, with variations based on purity specifications and order volumes.
Future research directions for CAS 29866-54-4 include exploration of its catalytic applications in asymmetric synthesis and investigation of its potential in material science applications. The compound's unique electronic properties make it an interesting candidate for organic electronic materials and coordination chemistry studies. Additionally, its derivatives show promise in fluorescence-based sensors and molecular recognition systems.
Safety considerations for handling 2-Chloro-6-methoxybenzaldehyde follow standard protocols for aromatic aldehydes, including proper ventilation and personal protective equipment. While not classified as highly hazardous, appropriate measures should be taken to prevent skin contact and inhalation exposure. Storage recommendations typically suggest cool, dry conditions in tightly sealed containers to maintain stability and prevent oxidation or moisture absorption.
In conclusion, 2-Chloro-6-methoxybenzaldehyde (CAS No. 29866-54-4) represents a strategically important chemical intermediate with diverse applications across multiple industries. Its unique combination of chloro and methoxy substituents on the benzaldehyde scaffold enables numerous synthetic transformations while offering favorable physicochemical properties. As research continues to uncover new applications and improved synthetic methods, this compound will likely maintain its significance in specialty chemical manufacturing and applied organic chemistry.
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